N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide
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Overview
Description
N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a propanamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzodiazole ring, followed by the introduction of the propanamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and antidepressant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-2,2-dimethylpropanamide
- N-(3-methylphenyl)-2-methylpropanamide
- N-(2-methylphenyl)-2-methylpropanamide
Uniqueness
N-(3-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C21H25N3O/c1-3-21(25)22-14-8-13-20-23-18-11-6-7-12-19(18)24(20)15-17-10-5-4-9-16(17)2/h4-7,9-12H,3,8,13-15H2,1-2H3,(H,22,25) |
InChI Key |
VLHNZDATRFNIMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |
Origin of Product |
United States |
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